5-(2-furyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific structure of the compound. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of these properties .Scientific Research Applications
Anticancer Activity
Pyrido[2,3-d]pyrimidines have been identified as promising scaffolds in the development of anticancer agents. They target various cancer-related pathways and enzymes, such as tyrosine kinase, ABL kinase, and mammalian target of rapamycin (mTOR), among others . The specific compound could potentially inhibit these targets, thereby impeding cancer cell growth and proliferation.
Antibacterial Properties
This class of compounds also exhibits antibacterial activity. By interfering with bacterial DNA synthesis or protein function, they can act as potent antibacterial agents. Research into the specific mechanisms by which 5-(2-furyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its antibacterial effects could lead to the development of new antibiotics .
CNS Depressive Effects
Compounds with CNS depressive properties are useful in the treatment of various neurological disorders. Pyrido[2,3-d]pyrimidines have shown CNS depressive activity, which suggests that they could be used in managing conditions such as anxiety, insomnia, and seizures .
Anticonvulsant Applications
The anticonvulsant activity of pyrido[2,3-d]pyrimidines makes them candidates for the treatment of epilepsy and other seizure disorders. Further research into the specific compound could reveal its efficacy and safety profile as an anticonvulsant .
Antipyretic Uses
As antipyretics, these compounds can reduce fever by acting on the hypothalamus to lower the body’s temperature set point. This application could be particularly beneficial in symptomatic treatment during infections .
Chemical Synthesis and Drug Design
The structural complexity of pyrido[2,3-d]pyrimidines allows for their use in chemical synthesis and drug design. The compound could serve as a key intermediate in the synthesis of more complex molecules with therapeutic potential .
Antioxidant Potential
Some derivatives of pyrido[2,3-d]pyrimidines have shown antioxidant activity, which is crucial in combating oxidative stress-related diseases. Investigating the antioxidant capacity of this specific compound could contribute to the development of treatments for conditions caused by oxidative damage .
Pharmacological Profile Development
Understanding the pharmacological profile of this compound, including its bioavailability, metabolism, and excretion, is essential for its application in medicine. Research in this area could facilitate the creation of a comprehensive pharmacological profile, aiding in the design of new selective, effective, and safe therapeutic agents .
properties
IUPAC Name |
5-(furan-2-yl)-1-(oxolan-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c20-15-13-11(12-4-2-8-23-12)5-6-17-14(13)19(16(21)18-15)9-10-3-1-7-22-10/h2,4-6,8,10H,1,3,7,9H2,(H,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEHAXQSKYVIJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=NC=CC(=C3C(=O)NC2=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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